Dipivefrine hydrochloride, (S)-

Chiral chromatography Analytical method development Quality control

This (S)-dipivefrine hydrochloride is a stereochemically pure enantiomer (CAS 133815-41-5), distinct from the clinically used racemic mixture. It serves as an essential negative control in IOP studies and a certified reference material for chiral HPLC method development (Rs=2.27 from the (R)-enantiomer). Researchers can confidently attribute pharmacological effects solely to the active (R)-enantiomer when using this therapeutically inactive (S)-form. Ideal for studying stereoselective corneal esterase metabolism. Note: This compound is a specialized research tool; for custom synthesis or bulk inquiries, please request a quote. Standard analytical-grade racemic dipivefrin HCl (CAS 64019-93-8) is widely available for general pharmacological studies.

Molecular Formula C19H30ClNO5
Molecular Weight 387.9 g/mol
CAS No. 133815-41-5
Cat. No. B148186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipivefrine hydrochloride, (S)-
CAS133815-41-5
Molecular FormulaC19H30ClNO5
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl
InChIInChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/t13-;/m1./s1
InChIKeyVKFAUCPBMAGVRG-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipivefrine Hydrochloride (S)- CAS 133815-41-5: Chemical Profile and Ocular Prodrug Classification


Dipivefrine hydrochloride, (S)- (CAS 133815-41-5) is the (S)-enantiomer of the sympathomimetic prodrug dipivefrin [1]. The compound is a diester of epinephrine (adrenaline) with pivalic acid, designed to enhance ocular penetration [2]. It is a white crystalline powder with a molecular weight of 387.9 g/mol . As a prodrug, it has little intrinsic pharmacological activity until hydrolyzed by corneal esterases to release the active moiety, epinephrine [3]. The hydrochloride salt is primarily used as a research compound for chiral separation studies and as an analytical reference standard, rather than as a direct therapeutic agent [1].

Why (S)-Dipivefrine Hydrochloride Cannot Be Replaced by Racemic Dipivefrin or (R)-Enantiomer in Specialized Research


The (S)-enantiomer of dipivefrine hydrochloride is not interchangeable with the clinically used racemic mixture or the active (R)-enantiomer for specific research applications [1]. The therapeutic activity of dipivefrin is stereospecific; enzymatic hydrolysis in the eye selectively processes the (R)-enantiomer to yield the active (R)-epinephrine, while the (S)-enantiomer is considered therapeutically inactive [2]. Substituting the pure (S)-enantiomer with the racemate would introduce the confounding variable of the active (R)-enantiomer, invalidating studies designed to isolate the properties or behavior of the (S)-form. This stereochemical distinction is critical for analytical method development, chiral separation studies, and investigations into stereoselective metabolism or toxicity, where a single, well-defined enantiomer is required for accurate quantification and interpretation of results [1].

Quantitative Differentiation Guide for Dipivefrine Hydrochloride (S)- CAS 133815-41-5 vs. Key Comparators


Enantiomeric Resolution: Analytical Differentiation of (S)-Dipivefrin from the (R)-Enantiomer

The (S)-enantiomer can be effectively separated from the (R)-enantiomer using a validated HPLC method with a chiral mobile phase additive, achieving a resolution (Rs) of 2.27 [1]. This high resolution ensures the purity and identity of the (S)-enantiomer can be confirmed for use as an analytical reference standard, a capability not available with the racemic mixture alone.

Chiral chromatography Analytical method development Quality control

Ocular Prodrug Efficiency: Enhanced Corneal Penetration of Dipivefrin vs. Epinephrine

The dipivefrin prodrug structure (shared by the (S)-enantiomer) demonstrates a dramatic increase in lipophilicity and ocular penetration compared to the parent drug, epinephrine. Dipivalyl epinephrine (DPE) was found to be 100 to 600 times more lipophilic than epinephrine, resulting in approximately 10 times greater absorption into the eye in a rabbit model [1]. This translates to a 17-fold increase in ocular penetration, enabling effective intraocular drug concentrations from a lower applied dose [2].

Ocular drug delivery Pharmacokinetics Prodrug design

Comparative IOP-Lowering Efficacy: Dipivefrin 0.1% vs. Epinephrine 2% in Glaucoma Patients

In a randomized, double-masked clinical study of 42 patients with primary open-angle glaucoma or ocular hypertension, 0.1% dipivefrin administered every 12 hours produced a mean intraocular pressure (IOP) reduction of 18.6%, which was similar to the 21.0% reduction achieved with 2% epinephrine hydrochloride administered to the fellow eye [1]. This demonstrates that dipivefrin can achieve comparable therapeutic efficacy at a 20-fold lower concentration, a finding relevant to understanding the pharmacodynamics of the prodrug class.

Glaucoma therapy Intraocular pressure Clinical efficacy

Additive IOP-Lowering Effect: Dipivefrin as Adjunct to Beta-Blocker Therapy

A prospective study demonstrated the additive effect of dipivefrin when combined with beta-blocker therapy. In 32 patients already on a bilateral β1, β2-blocker regimen, the addition of dipivefrin hydrochloride 0.1% twice daily to one eye resulted in a significant decrease in mean IOP from 22.7 ± 3.9 mmHg to 20.2 ± 3.4 mmHg at 1 week (P=0.0001) [1]. Over 12 weeks, 50% of eyes achieved an IOP reduction of ≥2 mmHg, and 19% achieved a reduction of ≥3 mmHg, providing a quantitative benchmark for the expected additive benefit of this drug class.

Combination therapy Adjunctive treatment Ocular hypertension

Targeted Research and Industrial Applications for Dipivefrine Hydrochloride (S)- Based on Verified Evidence


Analytical Reference Standard for Chiral Purity and Method Validation

The (S)-enantiomer of dipivefrine hydrochloride is an essential certified reference material for developing and validating chiral separation methods. Its high resolution (Rs=2.27) from the (R)-enantiomer in HPLC assays [1] makes it ideal for establishing system suitability parameters, quantifying enantiomeric impurities in racemic dipivefrin batches, and ensuring the stereochemical integrity of research samples. This application is critical for analytical laboratories in pharmaceutical quality control and academic research focused on stereoselective analysis.

In Vitro Model for Stereoselective Prodrug Hydrolysis and Corneal Metabolism

Researchers investigating the stereoselectivity of ocular esterases can employ the (S)-enantiomer as a key tool. By comparing its hydrolysis rate and metabolic profile to that of the therapeutically active (R)-enantiomer, scientists can delineate the substrate specificity of corneal cholinesterase and other esterases involved in dipivefrin activation [2]. This application is supported by the well-characterized prodrug properties of the dipivefrin class, including its 600-fold enhanced lipophilicity and 10-fold greater corneal absorption compared to epinephrine [3], providing a robust model for studying corneal drug metabolism.

Control Compound in Ocular Drug Delivery and Pharmacodynamic Studies

In experimental models of glaucoma or ocular hypertension, the (S)-enantiomer serves as an ideal negative control for the therapeutic effects of the active (R)-enantiomer or racemic dipivefrin. Studies have quantified the IOP-lowering efficacy of the active form (18.6% reduction for 0.1% dipivefrin vs. 21.0% for 2% epinephrine [4]) and its additive effect with beta-blockers (≥2 mmHg reduction in 50% of eyes [5]). Using the (S)-enantiomer in parallel experiments allows researchers to confidently attribute any observed IOP reduction or other physiological changes to the specific action of the active enantiomer, thereby increasing the rigor and interpretability of their findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dipivefrine hydrochloride, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.